5-Amino-3-isobutyl-1-methyl-1h-pyrazole-4-carbonitrile

Description

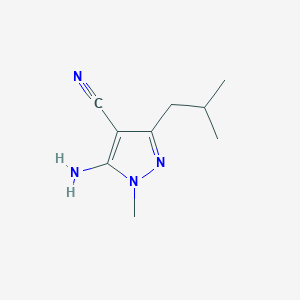

5-Amino-3-isobutyl-1-methyl-1H-pyrazole-4-carbonitrile is a pyrazole-based heterocyclic compound characterized by a nitrile (-CN) group at position 4, an amino (-NH2) group at position 5, a methyl group at position 1, and an isobutyl substituent at position 3. The pyrazole core (C3H3N2) serves as a versatile scaffold in medicinal and materials chemistry due to its ability to engage in hydrogen bonding and π-π interactions.

Properties

Molecular Formula |

C9H14N4 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

5-amino-1-methyl-3-(2-methylpropyl)pyrazole-4-carbonitrile |

InChI |

InChI=1S/C9H14N4/c1-6(2)4-8-7(5-10)9(11)13(3)12-8/h6H,4,11H2,1-3H3 |

InChI Key |

DBDGQCWXOFOEDC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=NN(C(=C1C#N)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-isobutyl-1-methyl-1H-pyrazole-4-carbonitrile typically involves a multi-component reaction. One common method is the cyclocondensation of substituted benzaldehydes, malononitrile, and phenylhydrazine. This reaction can be catalyzed by various agents, including alumina-silica-supported manganese dioxide in water . The reaction conditions often involve room temperature and the use of green solvents to make the process environmentally friendly .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of heterogeneous catalysts, such as alumina-silica-supported manganese dioxide, is also advantageous in industrial processes due to their recyclability and ease of separation from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-isobutyl-1-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

5-Amino-3-isobutyl-1-methyl-1H-pyrazole-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-3-isobutyl-1-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Key Observations:

Substituent Bulkiness: The tert-butyl and isobutyl groups (Table 1, rows 1 and 3) introduce significant steric hindrance compared to smaller groups like methyl or hydrogen. This can reduce reactivity in nucleophilic substitutions but enhance thermal stability .

Electronic Effects: Electron-withdrawing groups (e.g., -CN, -Cl) enhance electrophilicity at the pyrazole core, facilitating further functionalization. For example, 5-amino-1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbonitrile (Yield: 62.71%) is synthesized via chloroacetylation, leveraging the electron-deficient pyrazole ring . Methylthio (-SCH3) groups at position 3 (e.g., 5-amino-3-(methylthio)-1H-pyrazole-4-carbonitrile) increase nucleophilicity, enabling reactions with electrophiles like 2-bromopropionyl bromide .

Synthetic Accessibility: Acylated derivatives (e.g., 2-bromopropanoyl substituents) are synthesized in moderate yields (52–63%) under mild conditions (acetone, triethylamine), suggesting scalability for industrial applications . Bulky substituents (e.g., tert-butyl) may require optimized reaction times or elevated temperatures, though specific data are unavailable in the evidence .

Biological Activity

5-Amino-3-isobutyl-1-methyl-1H-pyrazole-4-carbonitrile (CAS No. 1378820-39-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological potentials supported by recent research findings.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Notably, it has demonstrated the ability to inhibit tubulin polymerization, which is crucial for cancer cell division. This inhibition leads to cell cycle arrest in the G2/M phase, effectively preventing cancer cell proliferation.

Case Studies and Findings

-

Inhibition of Cancer Cell Lines :

- The compound exhibited IC50 values ranging from 0.08 to 12.07 mM against various cancer cell lines, indicating its potent inhibitory effects .

- Specific studies showed significant growth inhibition in HepG2 (liver cancer) and HeLa (cervical cancer) cells, with mean growth percentages of 54.25% and 38.44%, respectively .

- Mechanism of Action :

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise in reducing inflammation:

- TNF-alpha Inhibition :

- Comparative Efficacy :

Antioxidant Properties

The compound also exhibits antioxidant activity, which may contribute to its overall therapeutic potential:

- Various assays (ABTS, FRAP, ORAC) demonstrated that derivatives of this compound possess significant antioxidant properties .

Summary of Biological Activities

| Activity | Effect | IC50/Other Metrics |

|---|---|---|

| Anticancer | Inhibits proliferation of cancer cells | IC50: 0.08–12.07 mM |

| Anti-inflammatory | Reduces TNF-alpha release | Inhibition: 97.7% at 10 mM |

| Antioxidant | Significant antioxidant activity | Assays: ABTS, FRAP, ORAC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.